![molecular formula C12H13BrO4 B13921313 5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)
5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H13BrO4. It is a derivative of benzo[1,3]dioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. The presence of a bromine atom and a tert-butyl ester group makes this compound unique and useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester typically involves the bromination of benzo[1,3]dioxole followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The brominated product is then reacted with tert-butyl alcohol in the presence of a strong acid like sulfuric acid to form the tert-butyl ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Ester Hydrolysis: The major product is 5-Bromo-benzo[1,3]dioxole-4-carboxylic acid.
Coupling Reactions: Various biaryl compounds depending on the coupling partner used.
Applications De Recherche Scientifique
5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and tert-butyl ester group can interact with specific amino acid residues in the enzyme’s active site, leading to inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-benzo[1,3]dioxole-4-carboxylic acid
- 5-Bromo-4-fluorobenzo[d]dioxole
- (6-Bromobenzo[d]dioxol-5-yl)methanol
- tert-Butyl (5-bromobenzo[d]dioxol-4-yl)carbamate
Uniqueness
5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester is unique due to the presence of both a bromine atom and a tert-butyl ester group. This combination allows for versatile chemical reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various substitution and coupling reactions distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C12H13BrO4 |
|---|---|
Poids moléculaire |
301.13 g/mol |
Nom IUPAC |
tert-butyl 5-bromo-1,3-benzodioxole-4-carboxylate |
InChI |
InChI=1S/C12H13BrO4/c1-12(2,3)17-11(14)9-7(13)4-5-8-10(9)16-6-15-8/h4-5H,6H2,1-3H3 |
Clé InChI |
KVIMJCVOUXFDEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=CC2=C1OCO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


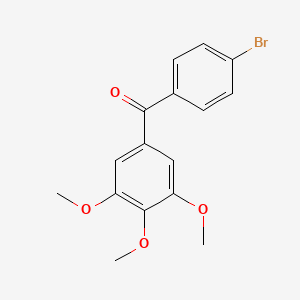
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B13921249.png)

![4-Bromotriazolo[1,5-C]pyrimidine](/img/structure/B13921275.png)
![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
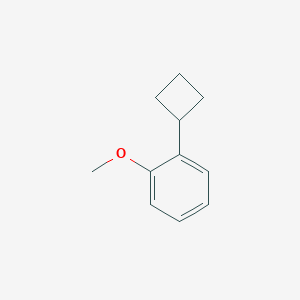
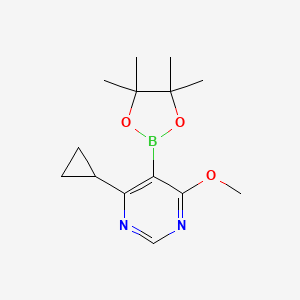
![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)

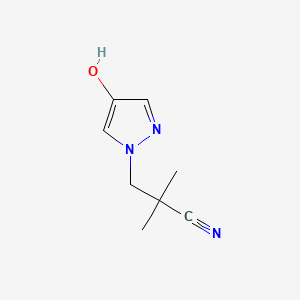


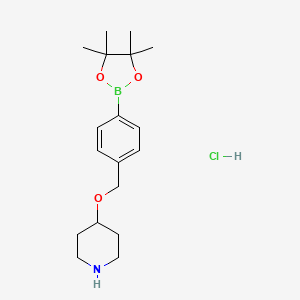
![1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13921338.png)
